4-(chloromethyl)-6,7-dimethyl-2H-chromen-2-one
Overview
Description
Typically, the description of a chemical compound includes its molecular formula, structure, and other identifiers like CAS number. It may also include the compound’s appearance, odor, and other physical characteristics .
Synthesis Analysis
This involves the methods used to synthesize the compound. It can include the raw materials used, the conditions required (like temperature and pressure), and the yield of the reaction .Molecular Structure Analysis
This involves understanding the arrangement of atoms in the molecule. Techniques like X-ray diffraction, NMR, and IR spectroscopy are often used .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It includes understanding the reagents, conditions, and mechanisms of these reactions .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can often be found in databases or determined experimentally .Scientific Research Applications
Structural and Spectroscopic Analysis
- 4,7-Dimethyl-2H-chromen-2-one and its sulfur analogue were synthesized and characterized by spectroscopic methods, highlighting the importance of such compounds in understanding molecular structures and interactions (Delgado Espinosa et al., 2017).
Synthesis Techniques and Derivatives
- The compound is involved in complex synthesis processes such as the formation of vitamin K analogues, demonstrating its role in creating biologically significant molecules (Maruyama et al., 1979).
- Its derivatives have unique crystal structures, which are crucial for understanding solid-state chemistry and material science applications (Manolov et al., 2008).
Chemical Properties and Reactions
- The compound is utilized in reactions to create various functional groups, showcasing its versatility in organic synthesis (Avetisyan et al., 2009).
- It serves as a base for asymmetric 1,5-diketones in certain condensation reactions, underlining its utility in developing complex organic molecules (Kostritskiy et al., 2020).
NMR Spectroscopy
- It is used in studies involving NMR spectroscopy, which is crucial for understanding the electronic environment in molecules (Timár et al., 1989).
Photochromism
- Certain derivatives show photochromism, a property that could have applications in photo-responsive materials (Hobley et al., 2000).
Electrochemistry
- The compound's derivatives are studied in electrochemical contexts, providing insights into electron transfer processes (Mubarak & Peters, 2008).
Catalysis
- It is used in catalyst-free reactions, indicating its potential in green chemistry applications (Chougala et al., 2017).
Kinetics and Synthesis
- Its derivatives are key in kinetic and synthesis studies of chromene compounds, important for drug development and other chemical processes (Asheri et al., 2016).
Novel Synthesis Methods
- It is involved in novel synthesis methods, contributing to the development of new synthetic pathways in organic chemistry (Raju et al., 2012).
Biological Applications
- Some derivatives have been evaluated for biological activities, such as antibacterial properties, highlighting its potential in pharmaceutical research (Govori & Haziri, 2014).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body
Mode of Action
It’s likely that the compound interacts with its targets through a process of binding or inhibition, leading to changes in the function of the target . The exact nature of these interactions and the resulting changes would depend on the specific target and the biochemical context.
Biochemical Pathways
Biochemical pathways are a series of chemical reactions occurring within a cell, where the product of one enzyme acts as the substrate for the next . The compound could potentially affect any number of these pathways, depending on its specific targets .
Pharmacokinetics
Pharmacokinetics determines the onset, duration, and intensity of a drug’s effect
Result of Action
These effects would be determined by the compound’s specific targets and mode of action, as well as the biochemical pathways it affects .
Action Environment
The action, efficacy, and stability of 4-(chloromethyl)-6,7-dimethyl-2H-chromen-2-one could be influenced by various environmental factors. These could include the presence of other molecules, pH levels, temperature, and more . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(chloromethyl)-6,7-dimethylchromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO2/c1-7-3-10-9(6-13)5-12(14)15-11(10)4-8(7)2/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYXXOOLIRDIPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=O)C=C2CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70358641 | |
Record name | 4-(chloromethyl)-6,7-dimethyl-2H-chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70358641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
146463-74-3 | |
Record name | 4-(chloromethyl)-6,7-dimethyl-2H-chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70358641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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